7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3,5-diaminopyrazole with 4-methoxy-1,1,1-trifluoro-3-buten-2-one in the presence of a suitable catalyst and solvent, such as acetonitrile . The reaction conditions often require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Reduction: 7-Methyl-3-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H5F3N4O2 |
---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
7-methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)13-7-5(15(16)17)3-12-14(4)7/h2-3H,1H3 |
InChI Key |
PZCQVXKMTFMZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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